![molecular formula C22H28N4O3 B5578459 8-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-3-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5578459.png)

8-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-3-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

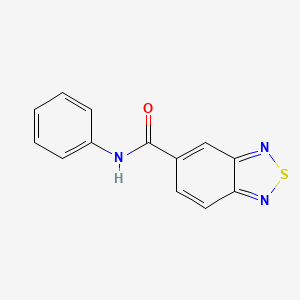

Synthesis Analysis

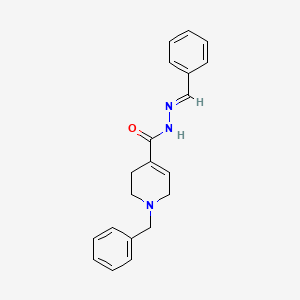

The synthesis of such complex molecules typically involves multi-step organic reactions, starting from simple precursors. For example, Caroon et al. (1981) describe the synthesis of related 1-oxa-3,8-diazaspiro[4.5]decan-2-ones with varied substitutions, aiming to explore their antihypertensive activities (Caroon et al., 1981). While this work doesn't directly mention the exact compound , it illustrates the synthetic strategy that could be adapted for its production.

Molecular Structure Analysis

The molecular structure of diazaspiro compounds, including the one , is often determined using techniques like X-ray diffraction (XRD) and nuclear magnetic resonance (NMR). Quadrelli et al. (2011) provide insights into the crystal and molecular structures of related compounds, highlighting the importance of stereochemistry and conformational dynamics in defining their chemical reactivity and interaction with biological targets (Quadrelli et al., 2011).

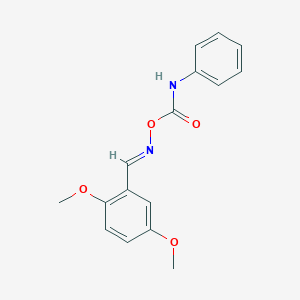

Chemical Reactions and Properties

Chemical reactions involving diazaspiro compounds can be highly specific, involving nucleophilic attacks, cycloadditions, and rearrangements. Metwally et al. (2011) discuss the reactivity of 5-phenyl-1-oxa-5,6-diazaspiro[2.4]heptane-4,7-diones with nucleophiles, leading to various functionalized pyrazolone systems, showcasing the versatility of such scaffolds in organic synthesis (Metwally et al., 2011).

科学的研究の応用

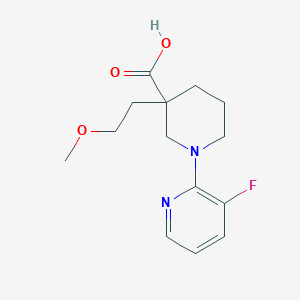

Antihypertensive Activity

The synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives has been investigated for their potential antihypertensive activity. These compounds, including those substituted at the 8 position, were evaluated for their efficacy in lowering blood pressure in hypertensive rats. Notably, compounds substituted with 4-ethyl and 3-methyl groups demonstrated significant activity as alpha-adrenergic blockers, with some exhibiting a preference for alpha 1-adrenoceptor antagonism. This suggests their potential utility in managing hypertension through targeted receptor blockade (Caroon et al., 1981).

Tachykinin NK2 Receptor Antagonism

Further research into the spiropiperidines, including the 1-oxa-3,8-diazaspiro[4.5]decan-2-one framework, has shown these compounds to be potent and selective non-peptide tachykinin NK2 receptor antagonists. Their efficacy was demonstrated in the rat colon binding assay and in guinea pig trachea, indicating their potential for treating conditions mediated by NK2 receptor activity, such as bronchoconstriction (Smith et al., 1995).

Synthesis and Molecular Structure

The regioselective synthesis of diazaspiro[4.5]deca-2,9-diene-6-one derivatives, including compounds with 1-oxa-3,8-diazaspiro[4.5]decan-2-one core, has been explored through cycloaddition reactions. This work underscores the versatility of these compounds in synthesizing novel molecular structures with potential biological activity (Farag et al., 2008).

Anticancer and Antidiabetic Applications

Spirothiazolidines analogs, bearing structural similarities to the 1-oxa-3,8-diazaspiro[4.5]decan-2-one framework, have been developed as novel anticancer and antidiabetic agents. Some derivatives have shown significant activity against human breast and liver carcinoma cell lines, as well as inhibitory effects on alpha-amylase and alpha-glucosidase, suggesting their potential in cancer and diabetes treatment (Flefel et al., 2019).

作用機序

The mechanism of action would depend on the specific application of the compound. For example, some pyrazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

将来の方向性

特性

IUPAC Name |

8-(5-ethyl-4-methyl-1H-pyrazole-3-carbonyl)-3-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N4O3/c1-3-18-16(2)19(24-23-18)20(27)25-13-10-22(11-14-25)15-26(21(28)29-22)12-9-17-7-5-4-6-8-17/h4-8H,3,9-15H2,1-2H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTKFXJDIDKEWFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NN1)C(=O)N2CCC3(CC2)CN(C(=O)O3)CCC4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[7-(2-furylmethyl)-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}ethanol](/img/structure/B5578392.png)

![(1S*,5R*)-6-benzyl-3-(3-furoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5578402.png)

![N-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-(trifluoromethyl)aniline](/img/structure/B5578405.png)

![2-amino-5-[(tert-butylamino)methyl]-5-(hydroxymethyl)-1,3-thiazol-4(5H)-one](/img/structure/B5578429.png)

![2-[4-(1-benzothien-5-ylcarbonyl)-1-(2-furylmethyl)-2-piperazinyl]ethanol](/img/structure/B5578466.png)

![N-{1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5578475.png)

![3-(2-methyl[1]benzothieno[3,2-d][1,3]thiazol-1-ium-1-yl)-1-propanesulfinate](/img/structure/B5578480.png)